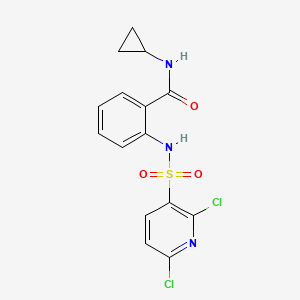![molecular formula C14H16ClNO3 B2805774 [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411254-90-3](/img/structure/B2805774.png)
[4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone, also known as CPOM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPOM is a synthetic compound that is classified as an epoxide, which is a type of organic compound that contains a three-membered ring consisting of two carbon atoms and one oxygen atom. In
Aplicaciones Científicas De Investigación
[4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, environmental science, and materials science. In medicinal chemistry, [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone has been shown to have antitumor activity and could potentially be used as a chemotherapeutic agent. In environmental science, [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone has been studied for its ability to degrade pollutants in soil and water. In materials science, [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone has been used as a building block for the synthesis of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone is not fully understood, but it is believed to involve the formation of covalent adducts with cellular nucleophiles, such as proteins and DNA. This can lead to the inhibition of cellular processes and ultimately cell death. [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the regulation of cell growth and development.
Biochemical and Physiological Effects
[4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone can induce DNA damage and oxidative stress in cells, which can lead to cell death. [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone has also been shown to inhibit the activity of enzymes involved in cellular metabolism, which can lead to changes in cellular function. In vivo studies have shown that [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone can cause liver and kidney damage in animals at high doses, highlighting the importance of careful dosing and monitoring in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone has several advantages for use in scientific research, including its high purity and stability, which make it suitable for use in a range of experiments. [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone is also relatively easy to synthesize, which makes it accessible to researchers. However, [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone has some limitations, including its potential toxicity and the need for careful dosing and monitoring in experiments. [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone is also relatively expensive compared to other compounds, which can limit its use in some research applications.
Direcciones Futuras
There are several future directions for research on [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone, including its potential applications in drug discovery and materials science. In drug discovery, [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone could be further studied for its antitumor activity and potential as a chemotherapeutic agent. In materials science, [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone could be used as a building block for the synthesis of new materials with unique properties, such as self-healing materials or materials with tunable mechanical properties. Further research is also needed to fully understand the mechanism of action of [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone and its potential toxicity in different systems.
Conclusion
In conclusion, [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone, or [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone, is a synthetic compound with a range of potential applications in scientific research. [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone is synthesized through a multi-step process, and has been extensively studied for its potential applications in medicinal chemistry, environmental science, and materials science. The mechanism of action of [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone involves the formation of covalent adducts with cellular nucleophiles, and it has a range of biochemical and physiological effects depending on the concentration and duration of exposure. [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone has several advantages for use in scientific research, but also has some limitations, including its potential toxicity and the need for careful dosing and monitoring in experiments. Future research directions for [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone include its potential applications in drug discovery and materials science, as well as further studies on its mechanism of action and toxicity.
Métodos De Síntesis
[4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone is synthesized through a multi-step process that involves the reaction of 2-chlorophenol with piperidine to form 4-(2-chlorophenoxy)piperidine. This intermediate is then reacted with epichlorohydrin to form [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone. The synthesis of [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Propiedades
IUPAC Name |
[4-(2-chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-11-3-1-2-4-12(11)19-10-5-7-16(8-6-10)14(17)13-9-18-13/h1-4,10,13H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVLHXAXRDXMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=C2Cl)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2805691.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2805693.png)
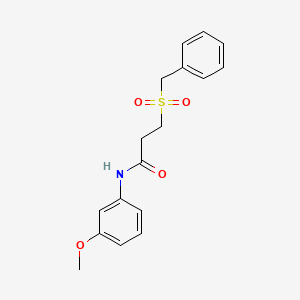
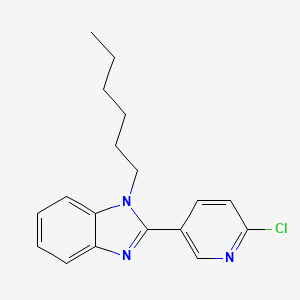
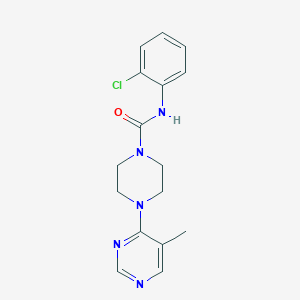
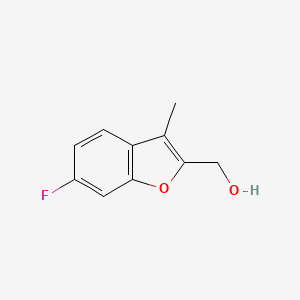

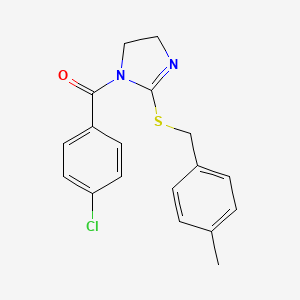
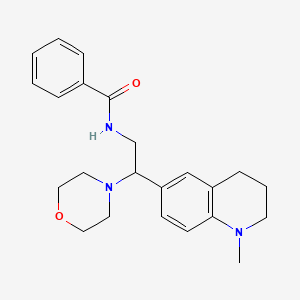
![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2805707.png)

![N-(2,4-difluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2805710.png)
